Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate
Description
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is a substituted benzoate ester characterized by:
- Molecular Formula: C₁₀H₈F₃IO₂S.
- Molecular Weight: ~376.13 g/mol (calculated).
- Key Functional Groups:
- Ethyl ester moiety at position 1.
- Iodo substituent at position 3.
- Trifluoromethylsulfanyl (-SCF₃) group at position 5.
The compound’s structural uniqueness arises from the combination of a heavy halogen (iodine) and a strongly electron-withdrawing -SCF₃ group.
Properties
IUPAC Name |
ethyl 3-iodo-5-(trifluoromethylsulfanyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3IO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBHONCODLWGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250035 | |
| Record name | Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208080-30-1 | |
| Record name | Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-iodo-5-[(trifluoromethyl)thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and trifluoromethylation reactions, utilizing advanced catalytic systems to ensure high yields and purity. The choice of reagents and reaction conditions is crucial to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine substituent at the meta position enables participation in transition metal-catalyzed cross-couplings:
Suzuki–Miyaura Coupling
-
Reaction : The iodo group undergoes palladium-catalyzed coupling with arylboronic acids.
Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃ (3.0 equiv), THF:H₂O (3:1), 85–90°C .
Outcome : Yields range from 82–91% for biaryl products (e.g., 1H-1,2,3-triazole analogs) .
Sonogashira Coupling
-
Reaction : Iodo-aryl reacts with terminal alkynes under Pd/Cu catalysis.
Conditions : Pd(PPh₃)₂Cl₂, CuI, Et₃N, MeCN .
Example : TMS-acetylene coupling followed by deprotection yields ethynyl derivatives .
Nucleophilic Substitution
The electron-withdrawing trifluoromethylsulfanyl (-SCF₃) group enhances electrophilicity at adjacent positions:
Azide Displacement
-
Reaction : Iodo substitution with NaN₃ in DMF at 70°C .
Yield : 78% for azide intermediates, precursors for Click chemistry .
Functional Group Transformations
The ethyl ester moiety undergoes hydrolysis or reduction:
Ester Hydrolysis
-
Reaction : Saponification to carboxylic acid under basic conditions.
Conditions : LiOH (aq.), THF, rt .
Application : Generates benzoic acid derivatives for further coupling .
Reduction to Alcohol
-
Reaction : DIBAL-H reduces the ester to a benzyl alcohol.
Conditions : DIBAL-H (1.5 equiv), dry DCM, 0°C to rt .
Yield : 90% .
Electrophilic Trifluoromethylation
The -SCF₃ group participates in radical or metal-mediated reactions:
Radical Transfer
-
Conditions : Hypervalent iodine reagents (e.g., Togni’s reagent), MTO catalyst .
Outcome : Trifluoromethyl radicals transfer to substrates, forming C–CF₃ bonds .
Click Chemistry
Azide-alkyne cycloaddition forms triazole rings:
Cu-Catalyzed Cycloaddition
-
Reaction : Azide intermediates react with alkynes.
Conditions : CuI, Et₃N, MeCN, rt .
Yield : 76–82% for 1H-1,2,3-triazoles .
Comparative Reactivity Data
Stability and Handling
Scientific Research Applications
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate has diverse applications in scientific research, including:
Drug Synthesis: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Catalysis: The compound is used in catalytic processes to facilitate various chemical transformations.
Material Science: It is employed in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom and sulfanyl group can participate in various biochemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues
The table below compares ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate with structurally related compounds:
Key Observations :
Physicochemical Properties
- Solubility : The -SCF₃ group increases hydrophobicity, reducing aqueous solubility compared to sulfonylurea herbicides (e.g., metsulfuron methyl ester) .
- Stability : Iodine’s susceptibility to photodegradation may limit the compound’s utility under light-exposed conditions, unlike sulfur-containing pesticides with methoxy groups .
- Reactivity: The electron-deficient benzene ring (due to -SCF₃ and iodine) may enhance electrophilic substitution at position 4, a site unoccupied in the target compound.
Biological Activity
Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include an iodine atom, a trifluoromethyl group, and a sulfanyl group. These characteristics enhance its biological activity, particularly in drug development and synthesis. The trifluoromethyl group is known to increase lipophilicity, facilitating better membrane penetration, while the iodine and sulfanyl groups are pivotal in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The iodine atom can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction, contributing to the compound's reactivity in biological contexts.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, although specific data on efficacy against various pathogens is still limited.
- Anticancer Activity : The compound's structural features may allow it to interact with cancer cell pathways, although detailed studies are necessary to quantify this effect.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating potential for this compound in treating inflammatory diseases .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparative analysis with similar compounds can be useful. Below is a table summarizing the activities of related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This compound | Unknown | Potential | Potential |
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study evaluated the synthesis of various derivatives of benzoate esters, including this compound. The derivatives were tested for their antimicrobial properties against several bacterial strains, with some showing significant inhibition zones .
- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity of this compound on cancer cell lines. Preliminary results indicate that certain concentrations may inhibit cell proliferation, warranting further investigation into its mechanism and efficacy .
- Drug Development Applications : This compound serves as a versatile building block in drug synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate for developing new pharmaceuticals targeting diverse biological pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
